Bms-986142 - 1643368-58-4

Bms-986142

Catalog Number: EVT-263364
CAS Number: 1643368-58-4
Molecular Formula: C32H30F2N4O4
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation in clinical trials for treating autoimmune diseases, including rheumatoid arthritis (RA) and primary Sjögren’s syndrome [, ]. It belongs to a novel series of carbazole and tetrahydrocarbazole-based inhibitors.

Synthesis Analysis

The final step in synthesizing BMS-986142 involves constructing a chiral axis diastereoselectively during the base-mediated cyclization of the quinazolinedione fragment [].

Interestingly, ripening of the crystalline active pharmaceutical ingredient (API) was observed and investigated, leading to a significant improvement in API purity [].

Molecular Structure Analysis

A key chemical reaction in BMS-986142's synthesis is the base-mediated cyclization of the quinazolinedione fragment, leading to the formation of the desired atropisomer [].

Further research explored the metabolic pathways of BMS-986142 in first-in-human (FIH) studies, leading to the characterization of major metabolites []. This analysis aids in understanding the drug's metabolic fate and potential interactions.

Mechanism of Action

BMS-986142 acts by selectively and reversibly inhibiting BTK, a key enzyme in B cell receptor (BCR) signaling, Fcγ receptor signaling in monocytes, and Fcε receptor signaling in mast cells and basophils []. These pathways are implicated in autoimmune disease pathophysiology.

Specifically, BMS-986142 exhibits potent inhibition of BTK with an IC50 of 0.5 nM []. It effectively blocks antigen receptor-dependent signaling and downstream functional responses in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation (IC50 ≤ 5 nM) [].

Additionally, BMS-986142 inhibits Fcγ receptor-dependent cytokine production in peripheral blood mononuclear cells and RANK-L-induced osteoclastogenesis [].

Physical and Chemical Properties Analysis

BMS-986142 demonstrates favorable pharmacokinetic properties, with rapid absorption and peak concentrations achieved within 2 hours of oral administration []. It exhibits a gradual elimination profile with a half-life of up to 11 hours, supporting once-daily dosing [].

The drug displays linear pharmacokinetics following single and multiple doses []. Importantly, BMS-986142 does not affect the pharmacokinetics of methotrexate (MTX), a common co-medication for RA [].

Applications
  • Rheumatoid Arthritis (RA): Preclinical studies demonstrated robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) []. In CIA models, suboptimal doses of BMS-986142 combined with standard-of-care RA treatments (methotrexate, etanercept, murine CTLA4-Ig) resulted in improved efficacy compared to single-agent therapy []. A phase 2 clinical trial investigated BMS-986142 in RA patients [].

  • Primary Sjögren's Syndrome: BMS-986142 is also under clinical investigation for primary Sjögren's Syndrome [].

  • Pharmacokinetic and Pharmacodynamic Profiling: Studies in healthy subjects demonstrated favorable safety, pharmacokinetic, and pharmacodynamic profiles for BMS-986142 [, ]. These studies revealed dose- and concentration-dependent inhibition of CD69 expression, a marker of lymphocyte activation, following BMS-986142 administration [].

Ibrutinib

Compound Description: Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor. [] It is approved for the treatment of several B-cell malignancies. []

Relevance: While both ibrutinib and BMS-986142 target BTK, they differ in their binding properties and clinical indications. Ibrutinib is an irreversible inhibitor, while BMS-986142 binds reversibly. [, ] Ibrutinib is primarily used for B-cell malignancies, while BMS-986142 is being investigated for autoimmune diseases like rheumatoid arthritis and Sjögren's syndrome. [, , , ]

Acalabrutinib, Zanubrutinib, Tirabrutinib

Compound Description: These are second-generation, irreversible BTK inhibitors. [] Similar to ibrutinib, they are primarily used for treating B-cell malignancies. []

Tolebrutinib and Evobrutinib

Compound Description: These are irreversible BTK inhibitors designed to be brain-penetrant. [] They are being investigated for treating multiple sclerosis. []

Relevance: Both tolebrutinib and evobrutinib target BTK and share the irreversible binding mode with ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib, unlike the reversible binding of BMS-986142. [] Their clinical focus on multiple sclerosis further distinguishes them from BMS-986142. []

Compound Description: Branebrutinib is another irreversible BTK inhibitor. []

Relevance: Branebrutinib, like other irreversible BTK inhibitors mentioned, differs from BMS-986142 in its binding mechanism. [] The specific clinical indications for branebrutinib are not specified in the provided papers.

Fenebrutinib

Compound Description: Fenebrutinib is a reversible BTK inhibitor, similar to BMS-986142. [] It has been investigated for treating rheumatoid arthritis and lupus erythematosus. []

Relevance: Fenebrutinib shares both the target (BTK) and binding mechanism (reversible) with BMS-986142. [] Furthermore, both compounds have been explored for overlapping autoimmune disease indications. [, , ]

Compound Description: Rilzabrutinib is a reversible covalent BTK inhibitor. [] It is being investigated for pemphigus and immune thrombocytopenia. []

Relevance: While both rilzabrutinib and BMS-986142 target BTK reversibly, rilzabrutinib employs a covalent binding mechanism, unlike BMS-986142. [] Their clinical indications also differ. []

Compound Description: Remibrutinib is a highly selective, covalent BTK inhibitor currently in clinical trials for autoimmune dermatological disorders. []

Relevance: Remibrutinib, though targeting BTK like BMS-986142, utilizes a covalent binding mechanism. [] It is also being investigated for a distinct set of autoimmune disorders. []

Carbazole and Tetrahydrocarbazole Derivatives

Compound Description: These are chemical classes explored during the development of BMS-986142. [] Structure-activity relationship (SAR) studies identified potent and selective BTK inhibitors within these chemical series. []

Relevance: These chemical classes are directly relevant to BMS-986142, as it belongs to the tetrahydrocarbazole derivative class. [] These derivatives informed the design and optimization leading to BMS-986142. []

Compound Description: This is the full chemical name for BMS-986142. [] It highlights specific structural features, including the carbazole core, fluorine substitutions, and the chiral centers. []

Relevance: This compound is BMS-986142 itself, representing the final optimized structure resulting from the SAR studies and chemical exploration. []

Properties

CAS Number

1643368-58-4

Product Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Molecular Formula

C32H30F2N4O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N

SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Solubility

Soluble in DMSO

Synonyms

BMS-986142; BMS 986142; BMS986142.

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.